molecular formula C10H12FNO2 B2921999 Methyl 3-amino-3-(4-fluorophenyl)propanoate CAS No. 181519-32-4

Methyl 3-amino-3-(4-fluorophenyl)propanoate

Cat. No. B2921999
CAS RN: 181519-32-4
M. Wt: 197.209
InChI Key: BULPFQGZGPHEBO-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-(4-fluorophenyl)propanoate” is a chemical compound with the molecular formula C10H12FNO2 . It contains a methyl ester group, an amino group, and a fluorophenyl group .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-3-(4-fluorophenyl)propanoate” can be represented by the SMILES string O=C(OC)CC(N)C(C=C1)=CC=C1F . This indicates that the compound contains a methyl ester group (O=C(OC)), an amino group (N), and a fluorophenyl group (C(C=C1)=CC=C1F) .


Physical And Chemical Properties Analysis

“Methyl 3-amino-3-(4-fluorophenyl)propanoate” has a molecular weight of 197.21 . It is a solid compound . The boiling point is reported to be 232.6±15.0°C at 760 mmHg .

Scientific Research Applications

Antiviral Activity

Methyl 3-amino-3-(4-fluorophenyl)propanoate: derivatives have been explored for their potential antiviral properties. Compounds structurally related to this molecule have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to inhibit viral replication makes these compounds valuable in the development of new antiviral therapies.

Anti-inflammatory Properties

Indole derivatives, which share a common structural motif with Methyl 3-amino-3-(4-fluorophenyl)propanoate , are known for their anti-inflammatory effects. These compounds can be synthesized to target specific inflammatory pathways, potentially leading to new treatments for conditions like arthritis and other chronic inflammatory diseases .

Anticancer Applications

The indole nucleus, which is a part of Methyl 3-amino-3-(4-fluorophenyl)propanoate ’s structure, is found in many synthetic drug molecules with anticancer activity. Research into these derivatives may provide insights into novel cancer treatments, particularly in targeting specific cancer cell lines or in developing personalized medicine approaches .

Antimicrobial Effects

Compounds with the indole core have demonstrated a broad spectrum of antimicrobial activities. This includes potential applications in combating bacterial, fungal, and protozoal infections. The structural versatility of Methyl 3-amino-3-(4-fluorophenyl)propanoate allows for the synthesis of various scaffolds to screen for these pharmacological activities .

Antidiabetic Potential

Research into indole derivatives has also indicated potential applications in managing diabetes. By influencing various biological pathways, these compounds could be used to develop new antidiabetic drugs that help regulate blood sugar levels or improve insulin sensitivity .

Neuroprotective Effects

The indole structure is associated with neuroprotective properties, suggesting that Methyl 3-amino-3-(4-fluorophenyl)propanoate could be used in the treatment of neurodegenerative diseases. Its derivatives may protect neuronal cells from damage or death, offering a promising avenue for research into conditions like Alzheimer’s and Parkinson’s disease .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .

Future Directions

“Methyl 3-amino-3-(4-fluorophenyl)propanoate” is provided to early discovery researchers as part of a collection of unique chemicals . It is expected that future research will continue to explore the potential applications of this compound and its derivatives in various fields, particularly in medicinal chemistry .

properties

IUPAC Name

methyl 3-amino-3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULPFQGZGPHEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(4-fluorophenyl)propanoate

CAS RN

181519-32-4
Record name Methyl 3-amino-3-(4-fluorophenyl)-propionate
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